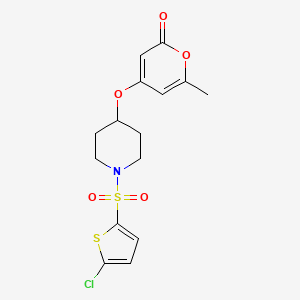

4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5S2/c1-10-8-12(9-14(18)21-10)22-11-4-6-17(7-5-11)24(19,20)15-3-2-13(16)23-15/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVATLKEJBZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This step usually requires a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Sulfonylation: The chlorothiophene intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, resulting in the formation of 5-chlorothiophen-2-yl sulfonyl chloride.

Piperidine Coupling: The sulfonyl chloride is reacted with piperidine to form the 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine intermediate. This reaction typically occurs in the presence of a base such as triethylamine (TEA) to facilitate the coupling.

Formation of the Pyranone Core: The final step involves the coupling of the piperidine intermediate with a pyranone derivative under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Process optimization would include controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the chlorothiophene ring or the sulfonyl group, leading to the formation of thiol derivatives or desulfonylated products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiol derivatives, desulfonylated compounds.

Substitution Products: Various substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is investigated for its potential as a pharmaceutical agent. It may possess anti-inflammatory, antimicrobial, or anticancer properties, depending on its mechanism of action and biological targets.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The closest structural analog is 4-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (CAS: 1795481-34-3), which replaces chlorine with bromine on the thiophene ring. Key differences include:

The brominated analog is commercially available (Catalog Number: BJ00944) at $8–11 per gram, suggesting its utility as a reference compound in drug discovery .

Piperidine-Based Derivatives with Varied Functional Groups

Compounds from Molecules (2014) share the piperidine core but differ in substituents:

| Compound ID | Structure Highlights | Yield | Key Functional Groups |

|---|---|---|---|

| 8a | 3-(Trifluoromethyl)benzamide | 64.2% | Trifluoromethyl, benzamide |

| 14d | 4-Fluorophenyl sulfonyl, urea | 55.2% | Sulfonyl, urea |

These compounds exhibit moderate to good yields (35–65%), with urea derivatives (e.g., 14a, 14b) showing lower yields (~35%), possibly due to steric hindrance during synthesis .

Pyran-2-one Derivatives

4-Methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (CAS: 500-64-1) shares the pyranone moiety but lacks the piperidine-sulfonyl system. Its structure includes a styryl group and methoxy substitution, which confer distinct electronic properties and reduced steric bulk compared to the target compound . This highlights the pyranone ring’s versatility but underscores the critical role of the sulfonyl-piperidine group in modulating target specificity.

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.